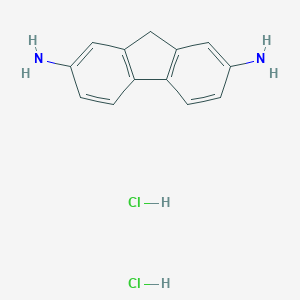

9H-Fluorene-2,7-diamine dihydrochloride

Description

Structure

3D Structure of Parent

Properties

CAS No. |

13548-69-1 |

|---|---|

Molecular Formula |

C13H13ClN2 |

Molecular Weight |

232.71 g/mol |

IUPAC Name |

9H-fluorene-2,7-diamine;hydrochloride |

InChI |

InChI=1S/C13H12N2.ClH/c14-10-1-3-12-8(6-10)5-9-7-11(15)2-4-13(9)12;/h1-4,6-7H,5,14-15H2;1H |

InChI Key |

COOWDVCIUYIBFE-UHFFFAOYSA-N |

SMILES |

C1C2=C(C=CC(=C2)N)C3=C1C=C(C=C3)N.Cl.Cl |

Canonical SMILES |

C1C2=C(C=CC(=C2)N)C3=C1C=C(C=C3)N.Cl |

Pictograms |

Irritant; Health Hazard |

Related CAS |

13548-69-1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 9H-Fluorene-2,7-Diamine Dihydrochloride (B599025)

The primary and most well-documented method for preparing 9H-Fluorene-2,7-diamine, the precursor to its dihydrochloride salt, involves the reduction of 2,7-dinitrofluorene (B108060). This transformation is a critical step that has been the subject of various optimization studies to enhance efficiency and yield.

Reduction of 2,7-Dinitrofluorene Precursors

The conversion of 2,7-dinitrofluorene to 2,7-diaminofluorene (B165470) is a classic reduction reaction. A common approach involves the use of stannous chloride dihydrate (SnCl₂·2H₂O) in the presence of a strong acid, such as hydrochloric acid (HCl). nih.gov In a typical procedure, 2,7-dinitrofluorene is refluxed with an excess of SnCl₂·2H₂O in a solvent mixture, often containing acetic acid, to facilitate the reduction of the nitro groups to primary amines. nih.gov

Another effective method utilizes catalytic hydrogenation. This process typically employs a palladium on activated charcoal (Pd/C) catalyst in a solvent system like a mixture of tetrahydrofuran (B95107) (THF) and methanol. chemicalbook.com The reaction is carried out under a hydrogen atmosphere, leading to the quantitative conversion of the dinitro compound to the corresponding diamine. chemicalbook.com A variation of this catalytic approach uses hydrazine (B178648) hydrate (B1144303) as the hydrogen source in the presence of a Pd/C catalyst in ethanol (B145695). chemmethod.com

Optimization of Reaction Parameters and Yields

The efficiency of the reduction of 2,7-dinitrofluorene is highly dependent on the reaction conditions. Researchers have focused on optimizing parameters such as the choice of reducing agent, catalyst, solvent, temperature, and reaction time to maximize the yield of 2,7-diaminofluorene.

For the stannous chloride reduction, refluxing the mixture for several hours at elevated temperatures, for instance at 65°C for 5 hours, has been shown to produce the desired diamine in a respectable yield of 65%. nih.gov In the case of catalytic hydrogenation with hydrazine hydrate, the reaction is typically refluxed for a couple of hours, and the gradual addition of the hydrazine hydrate solution is crucial for a controlled reaction. chemmethod.com This method has been reported to achieve a high yield of approximately 94%. chemmethod.com

The choice of solvent also plays a significant role. For instance, in the SnCl₂ reduction, a mixture of acetic acid and concentrated HCl is used, while catalytic hydrogenation often employs solvents like ethanol or a THF/methanol mixture. nih.govchemicalbook.comchemmethod.com The workup procedure is also critical for isolating the pure product. After the reaction is complete, the mixture is typically cooled and poured into water to precipitate the product, which is then filtered and washed. chemmethod.com

Table 1: Comparison of Synthetic Routes to 2,7-Diaminofluorene

| Reagents | Solvent | Conditions | Yield | Reference |

| SnCl₂·2H₂O, HCl | Acetic Acid | 65 °C, 5 h | 65% | nih.gov |

| Pd/C, Hydrazine Hydrate | Ethanol | Reflux, 2 h | ~94% | chemmethod.com |

| Pd/C, H₂ | THF/Methanol | Room Temperature, 24 h | Quantitative | chemicalbook.com |

Advanced Derivatization Strategies for Functionalized Fluorene (B118485) Systems

The 2,7-diaminofluorene scaffold serves as a versatile platform for the synthesis of more complex, functionalized fluorene derivatives. Advanced synthetic strategies, such as cross-coupling reactions and the introduction of diverse substituents, allow for the precise tailoring of the molecule's properties for specific applications.

C-N Cross-Coupling Approaches for Arylation and Diaryl Fluorene Derivatives

Palladium-catalyzed C-N cross-coupling reactions, particularly the Buchwald-Hartwig amination, have emerged as powerful tools for the arylation of 2,7-diaminofluorene. researchgate.netorganic-chemistry.orgmit.edu These reactions enable the formation of carbon-nitrogen bonds between the amino groups of the fluorene core and various aryl halides or pseudohalides, leading to the synthesis of N,N'-diaryl-9H-fluorene-2,7-diamines. researchgate.net The development of specialized catalysts and ligands has significantly expanded the scope and efficiency of these transformations. researchgate.net The synthesis of diarylfluorene derivatives can also be achieved through other methods, such as the Friedel-Crafts reaction, which provides a feasible route to this class of compounds. rsc.org

Introduction of Diverse Substituents for Tailored Functionality

The functionalization of the fluorene system extends beyond simple arylation. A wide range of substituents can be introduced to tailor the electronic and physical properties of the resulting molecules. For instance, coupling reactions with carboxylic acids or their derivatives can be used to introduce amide functionalities. nih.gov The amino groups of 2,7-diaminofluorene can be reacted with N-Boc-L-proline in the presence of a coupling agent like HBTU to form amide bonds. nih.gov

Furthermore, modifications can be made to the fluorene ring itself through electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups. chemimpex.com The reactivity of the fluorene core allows for the synthesis of derivatives with electron-donating or electron-withdrawing groups, which can fine-tune the molecule's properties for applications in organic light-emitting devices. mdpi.com The introduction of fluorine atoms, for example, can significantly alter the electronic structure and binding properties of the molecule. nih.govacs.org

Microwave-Assisted Synthesis Techniques for Fluorene Derivatives

Microwave-assisted synthesis has gained prominence as a technique to accelerate organic reactions, and the synthesis of fluorene derivatives is no exception. nih.govnih.gov This method offers several advantages over conventional heating, including significantly reduced reaction times, milder reaction conditions, and often higher yields. researchgate.net For example, the synthesis of an alternant poly(fluorene-oxadiazole) has been successfully achieved using microwave-assisted oxidative polymerization. nih.gov The condensation of 9-fluorenone (B1672902) with 2-phenoxyethanol (B1175444) to produce 9,9-bis[4-(2-hydroxyethoxy)phenyl]fluorene (B37463) was significantly more efficient under microwave irradiation compared to conventional heating, with the reaction time reduced to just 10 minutes and the yield increasing from 33% to 81%. researchgate.net

9H-Fluorene-2,7-Diamine Dihydrochloride as a Building Block in Complex Molecular Architectures

The strategic design and synthesis of complex functional molecular systems rely heavily on the careful selection of fundamental molecular building blocks. semanticscholar.org The innate physical and chemical properties of these foundational units, or tectons, are pivotal as they dictate the diversity and functionality of the resulting supramolecular assemblies or materials. semanticscholar.org 9H-Fluorene-2,7-diamine and its dihydrochloride salt represent a key building block, prized for its rigid, planar fluorene core which can be readily functionalized at the 2 and 7 positions. This diamine serves as a versatile scaffold for constructing larger, more complex molecular architectures with tailored properties, finding use in fields ranging from medicinal chemistry to materials science. nih.gov The hydrochloride form, in particular, offers enhanced water solubility, which can be advantageous for reactions conducted in aqueous media.

9H-Fluorene-2,7-diamine is a crucial precursor in numerous multi-step synthetic pathways, most commonly prepared via the reduction of 2,7-dinitrofluorene. nih.govchemmethod.com A typical laboratory-scale synthesis involves the reduction of 2,7-dinitrofluorene using reagents like hydrated stannous chloride (SnCl₂·2H₂O) in an acidic environment or through catalytic hydrogenation with palladium on carbon (Pd/C) and hydrazine hydrate. nih.govchemmethod.commdpi.com

Once synthesized, the diamine serves as a versatile starting point. The two primary amine groups are nucleophilic and can readily react with a variety of electrophiles, allowing for the symmetrical extension of the molecular structure. A prominent example is its use in the synthesis of potent Hepatitis C Virus (HCV) NS5A inhibitors. nih.gov In these syntheses, 2,7-diaminofluorene is coupled with N-protected amino acids, such as N-Boc-L-proline, using peptide coupling agents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like triethylamine (B128534) (TEA). nih.gov This reaction forms a stable amide bond, attaching a new functional moiety to each side of the fluorene core. Subsequent deprotection and further coupling steps allow for the systematic construction of large, symmetric molecules with precisely defined chemical features. nih.gov

The table below summarizes a common initial step in these synthetic sequences: the reduction of 2,7-dinitrofluorene.

Table 1: Synthesis of 2,7-Diaminofluorene Precursor

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 2,7-Dinitrofluorene | SnCl₂·2H₂O, HCl/CH₃COOH, 65 °C, 5 h | 2,7-Diaminofluorene | 65% | nih.gov |

The rigid fluorene scaffold of 9H-Fluorene-2,7-diamine allows for the precise introduction and control of stereochemistry in its derivatives, which is critical for applications in medicinal chemistry where biological activity is often highly dependent on the three-dimensional arrangement of atoms. The synthesis of novel NS5A inhibitors provides a clear illustration of this principle. nih.gov

In the development of these antiviral agents, researchers have systematically explored the impact of stereochemistry by attaching various chiral building blocks to the 2,7-diaminofluorene core. nih.govmdpi.com For instance, after coupling the fluorene diamine with a proline derivative, further synthesis steps involve attaching different amino acid residues. nih.gov Studies have utilized both natural (L-epimers) and unnatural (D-epimers) amino acids, such as valine, leucine, and phenylglycine, to cap the molecule. nih.govmdpi.com

This strategic variation allows for a detailed investigation of the structure-activity relationship (SAR). Research has shown that the stereochemical configuration of the terminal amino acid residues is a determining factor for the compound's antiviral potency. nih.gov For example, in one study, a derivative capped with R-isoleucine exhibited potent inhibitory activity against HCV genotype 1b, with an effective concentration (EC₅₀) in the picomolar range. nih.gov Similarly, replacing the L-proline amide moiety with a proline isostere, such as (S,R)-piperidine-3-carboxamide, has been explored to fine-tune the molecule's conformation and biological efficacy. nih.gov The ability to control these stereocenters is thus a powerful tool for optimizing the pharmacological profile of the final complex molecule.

Table 2: Influence of Stereochemistry on the Biological Activity of 2,7-Diaminofluorene Derivatives

| Compound | Core Structure | Attached Chiral Amino Acid | Terminal Group | EC₅₀ (HCV GT 1b) |

|---|---|---|---|---|

| 26 | 2,7-Diaminofluorene-Prolinamide | R-Isoleucine | Methyl Carbamate | 36 pM |

| 27 | 2,7-Diaminofluorene-Prolinamide | R-Phenylglycine | Methyl Carbamate | 43 pM |

| 28 | 2,7-Diaminofluorene-Prolinamide | L-Isoleucine | Methyl Carbamate | 110 pM |

| 29 | 2,7-Diaminofluorene-Piperidine-3-carboxamide | R-Valine | Methyl Carbamate | 1.1 nM |

| 30 | 2,7-Diaminofluorene-Piperidine-3-carboxamide | L-Valine | Methyl Carbamate | 1.3 nM |

Data sourced from a study on novel HCV inhibitors. nih.gov

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is a cornerstone for the structural analysis of 9H-Fluorene-2,7-diamine dihydrochloride (B599025), offering detailed insights into the chemical environment of each proton and carbon atom.

Proton (¹H) and Carbon (¹³C) NMR for Structural Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide fundamental information for the structural verification of the fluorene (B118485) backbone and the position of the diamine substituents. While specific spectral data for the dihydrochloride salt is not extensively published, analysis of the parent compound, 9H-Fluorene-2,7-diamine, reveals characteristic signals. The formation of the dihydrochloride salt, where the amino groups are protonated to form ammonium (B1175870) (-NH₃⁺) groups, would be expected to induce a significant downfield shift (to a higher ppm value) for adjacent aromatic protons and the amine protons themselves due to the increased electron-withdrawing nature of the charged groups.

In a typical solvent like DMSO-d₆, the aromatic protons of the fluorene system exhibit signals in the range of 6.5-8.0 ppm. nih.gov The methylene (B1212753) protons (-CH₂-) at the C9 position of the fluorene ring typically appear as a sharp singlet around 3.8-3.9 ppm. rsc.org The carbon skeleton, as observed in ¹³C NMR, shows signals for the aromatic carbons between approximately 110 and 150 ppm, with the C9 carbon appearing around 37 ppm. nih.gov

Interactive Table: Typical NMR Data for the 2,7-Diaminofluorene (B165470) Core Select a nucleus (¹H or ¹³C) to view typical chemical shift ranges.

| Proton Type | Typical Chemical Shift (δ) in ppm (DMSO-d₆) | Notes |

|---|---|---|

| Aromatic H (H1, H3, H4, H6, H8) | ~6.5 - 7.8 | Complex multiplet patterns due to spin-spin coupling. |

| Methylene H (C9-H₂) | ~3.8 - 3.9 | Typically a singlet. |

| Amine H (-NH₂) | Variable | Broad signal; position is concentration and solvent dependent. Expected to shift significantly downfield in the dihydrochloride salt. |

| Carbon Type | Typical Chemical Shift (δ) in ppm (DMSO-d₆) | Notes |

|---|---|---|

| Aromatic C (C1-C8, C10-C13) | ~110 - 150 | Includes carbons attached to nitrogen (C2, C7) appearing at the lower field end of this range. |

| Methylene C (C9) | ~37 | Aliphatic carbon signal. |

Two-Dimensional NMR Techniques for Resolving Complex Signal Overlaps

For molecules with complex ¹H NMR spectra like fluorene derivatives, where aromatic signals often overlap, two-dimensional (2D) NMR techniques are invaluable. Techniques such as COSY (Correlation Spectroscopy) are used to establish proton-proton coupling networks, helping to assign which protons are adjacent in the spin system. Heteronuclear techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) correlate the proton signals with their directly attached carbon atoms (HSQC) or with carbons two to three bonds away (HMBC), allowing for complete and unambiguous assignment of all proton and carbon signals in the molecule. rsc.orgnih.gov

Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment

Mass spectrometry is essential for confirming the molecular weight and elemental composition of the compound.

High-Resolution Electrospray Ionization Mass Spectrometry (HRMS and ESI-MS)

High-Resolution Mass Spectrometry (HRMS), particularly with a soft ionization technique like Electrospray Ionization (ESI-MS), is used to determine the precise mass of the molecule with high accuracy. For 9H-Fluorene-2,7-diamine (C₁₃H₁₂N₂), the expected ion in positive mode ESI-MS would be the protonated molecule, [M+H]⁺. HRMS can measure the mass-to-charge ratio (m/z) of this ion to several decimal places, allowing for the confirmation of the molecular formula against the theoretical calculated value. nih.gov This technique is also highly sensitive for assessing the purity of the sample by detecting trace-level impurities.

Interactive Table: Calculated Mass Spectrometry Data for 9H-Fluorene-2,7-diamine Select an ion type to view its calculated properties.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₃H₁₂N₂ | rsc.org |

| Monoisotopic Mass | 196.1000 g/mol | nih.gov |

| Property | Value | Notes |

|---|---|---|

| Ion | [C₁₃H₁₃N₂]⁺ | Protonated molecule (M+H)⁺ |

| Calculated m/z | 197.1073 | The value measured by HRMS would be compared to this theoretical value. |

Electronic Absorption and Emission Spectroscopy

The electronic properties of the fluorene core are investigated using UV-Vis and fluorescence spectroscopy.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The UV-Vis absorption spectrum of 9H-Fluorene-2,7-diamine is dominated by the π-π* electronic transitions within the conjugated fluorene aromatic system. Fluorene derivatives typically exhibit strong absorption bands in the near-UV region. ucf.edu For instance, related compounds show absorption maxima (λmax) between 300 nm and 420 nm. ucf.edu The amino groups at the C2 and C7 positions act as powerful auxochromes, influencing the energy of these transitions. Upon protonation to form the dihydrochloride salt, a hypsochromic (blue) shift of these absorption bands is expected due to the stabilization of the ground state by the electron-withdrawing -NH₃⁺ groups. Fluorescence measurements, often performed with an excitation wavelength near the absorption maximum (e.g., ~290-310 nm), can provide further information on the electronic structure and excited state dynamics. core.ac.uk

Interactive Table: Typical Electronic Absorption Data for Fluorene Derivatives This table shows representative absorption maxima for related fluorene structures to indicate the expected spectral region for 9H-Fluorene-2,7-diamine dihydrochloride.

| Compound Type | Typical λmax (nm) | Transition Type | Reference |

|---|---|---|---|

| Fluorene Core | ~300 - 315 | π-π | ucf.edursc.org |

| Electron-Donating/Withdrawing Substituted Fluorenes | ~380 - 415 | π-π / Intramolecular Charge Transfer (ICT) | ucf.edu |

Photoluminescence (PL) Spectroscopy and Quantum Yield Determination

Photoluminescence (PL) spectroscopy is a important technique used to investigate the electronic properties of fluorescent materials. It involves the excitation of a sample with photons, leading to the emission of light as the material returns to its ground state. The quantum yield (Φf), a critical parameter determined from PL spectroscopy, quantifies the efficiency of the fluorescence process, representing the ratio of emitted photons to absorbed photons.

In a study focused on the synthesis of a novel solvatochromic dye, 9H-Fluorene-2,7-diamine dihydrochloride was used as a starting material. mdpi.com The research provided comparative insights into its photoluminescent properties. While the primary focus was on the synthesized derivative, the quantum yields of the precursor diamine were noted. In nonprotic solvents, the synthesized dye, 2-amino-7-isocyanofluorene (2,7-ICAF), exhibited significantly high quantum yields, ranging from 70–95%. mdpi.com In contrast, the starting diamine, 9H-Fluorene-2,7-diamine, showed much lower quantum yields in the same solvents. mdpi.com For instance, in dichloromethane (B109758) (DCM) and toluene, the quantum yields of the starting diamine are considerably lower than those of its isocyano-derivative. mdpi.com

| Solvent | Quantum Yield (Φf) of 9H-Fluorene-2,7-diamine | Quantum Yield (Φf) of 2,7-ICAF |

| Dichloromethane (DCM) | Lower than 2,7-ICAF | 70-95% |

| Toluene | Lower than 2,7-ICAF | 70-95% |

| Water | Not specified | Quenched |

This table is based on comparative data from the synthesis of 2,7-ICAF, where the quantum yield of the starting diamine was noted to be significantly lower than its derivative in nonprotic solvents. mdpi.com

Electrochemical Characterization Methods

Cyclic Voltammetry (CV) for Redox Properties and Energy Levels

Cyclic voltammetry (CV) is a powerful electrochemical technique used to study the redox behavior of chemical species. wikipedia.orgbiologic.net By scanning the potential of an electrode and measuring the resulting current, CV can determine the oxidation and reduction potentials of a compound, providing insights into its electronic energy levels, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgbiologic.net This information is crucial for assessing the suitability of a material for various electronic applications.

Differential Pulse Voltammetry (DPV)

Differential Pulse Voltammetry (DPV) is another sensitive electrochemical method used for measuring the redox properties of a compound. DPV offers enhanced sensitivity compared to cyclic voltammetry by applying potential pulses and measuring the differential current, which helps in minimizing background charging currents. pineresearch.com This technique is particularly useful for determining the precise oxidation and reduction peak potentials. pineresearch.com

Specific differential pulse voltammetry data for 9H-Fluorene-2,7-diamine dihydrochloride is not available in the public domain based on the conducted research.

Complementary Spectroscopic and Analytical Techniques

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is an analytical technique used to identify functional groups within a molecule. By measuring the absorption of infrared radiation, an FTIR spectrum provides a unique molecular "fingerprint." While FTIR is a standard characterization method, specific FTIR spectral data for 9H-Fluorene-2,7-diamine dihydrochloride is not detailed in the primary research literature reviewed. However, commercial suppliers confirm that the infrared spectrum is a parameter for quality control. fishersci.co.uk

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of computational studies on fluorene-based molecules, offering a robust framework for analyzing their electronic structure. rdd.edu.iq By modeling the electron distribution, DFT calculations can predict molecular geometries, orbital energies, and other electronic properties that govern the behavior of these compounds. rsc.org

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Intramolecular Charge Transfer (ICT)

A key aspect of DFT analysis is the examination of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical determinant of a molecule's electronic behavior. rdd.edu.iqscispace.com In derivatives of 9H-fluorene-2,7-diamine, the amino groups act as electron donors, which tends to raise the HOMO energy level. researchgate.net This modification, often coupled with other structural changes, can lead to a smaller HOMO-LUMO gap, which is crucial for facilitating Intramolecular Charge Transfer (ICT). researchgate.net ICT is a phenomenon where, upon excitation, electron density moves from an electron-rich part of the molecule to an electron-poor part, a process vital in many photophysical applications. researchgate.net DFT calculations show that in some fluorene (B118485) derivatives, both HOMO and LUMO orbitals can be evenly distributed throughout the fluorene core, indicating that ICT is not always the dominant deactivation pathway. scispace.com

Theoretical calculations on a series of benzene-diamine derivatives, including 9H-fluorene-2,7-diamine, have been used to determine the HOMO-LUMO energy gap. rdd.edu.iq For 9H-fluorene-2,7-diamine, the calculated gap was the lowest among the tested molecules, indicating its potential for enhanced electronic activity. rdd.edu.iq

Table 1: Calculated Electronic Properties of Benzene-Diamine Derivatives

| Molecule | HOMO (eV) | LUMO (eV) | Band Gap (eV) |

|---|---|---|---|

| Benzene-1,4-diamine | -0.1786 | 0.0002 | 0.1788 |

| Biphenyl-4,4'-diamine | -0.1751 | -0.0032 | 0.1719 |

| 2-Methylbiphenyl-4,4'-diamine | -0.1732 | -0.0051 | 0.1681 |

| 9H-Fluorene-2,7-diamine | -0.1678 | -0.0060 | 0.1618 |

| 2,2'-Dimethylbiphenyl-4,4'-diamine | -0.1917 | 0.0008 | 0.1925 |

| 9,10-Dihydrophenanthrene-2,7-diamine | -0.1698 | -0.0049 | 0.1649 |

Data sourced from a theoretical study using the Gaussian 09 package with the B3LYP level of theory. rdd.edu.iq

Prediction of Electronic Transitions and Spectroscopic Signatures

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to predict electronic transitions and simulate spectroscopic data, such as UV-Vis absorption spectra. gla.ac.ukrsc.org These calculations can determine the energies of the lowest excited singlet states and help correlate them with experimental absorption and emission spectra. gla.ac.uk For instance, TD-DFT calculations on fluorene derivatives can reveal transitions between frontier molecular orbitals, which helps in understanding their photophysical behavior. gla.ac.ukrsc.org The simulated spectra can be compared with experimental results to validate the computational methods and provide a deeper understanding of the observed optical properties. rsc.org

Quantum Chemical Approaches for Optical and Electrochemical Properties

Quantum chemical calculations are essential for predicting the optical and electrochemical characteristics of fluorene derivatives, thereby guiding the development of materials for optoelectronic applications. rsc.org

Theoretical Prediction of Photophysical Properties

Computational methods can forecast key photophysical properties, including fluorescence and two-photon absorption (2PA). researchgate.netucf.edu Fluorene-based materials are known for their high fluorescence quantum yields and photostability. researchgate.net Quantum chemical calculations have shown that for some fluorene derivatives, a substantial symmetric charge redistribution occurs upon excitation, which can lead to large 2PA cross-sections and high fluorescence quantum yields, making them suitable for applications like two-photon fluorescent imaging. researchgate.net The inherent high fluorescence quantum yield of fluorene makes it a compound of particular interest for use in Organic Light-Emitting Diodes (OLEDs). scispace.com

Modeling of Electrochemical Potentials and Oxidation Processes

Theoretical models can effectively predict the electrochemical potentials and oxidation processes of fluorene derivatives. mdpi.com The oxidation potential is a measure of the ease with which a molecule can lose an electron from its HOMO. mdpi.com All the compounds exhibited reversible redox properties and possess a low oxidation potential aiding facile removal of an electron from the HOMO, as well as the propensity to form a stable radical form. mdpi.com In some fluorene-based polymers, oxidation at the 9-position to form a fluorenone moiety is known to create a green emission band around 530 nm, acting as a recombination center for charge carriers. researchgate.net Electrochemical investigations of fluorene-thiophene derivatives have confirmed that both oxidation and reduction processes can occur, leading to the formation of irreversible radical ions. scispace.com

Integration of Computational and Experimental Investigations

The most powerful approach to understanding and developing new materials based on 9H-fluorene-2,7-diamine involves a close integration of computational and experimental methods. rsc.orgrsc.org Theoretical calculations can predict the properties of novel, un-synthesized molecules, allowing researchers to prioritize synthetic targets. rsc.orgacs.org Experimental results, in turn, provide the necessary data to validate and refine the computational models. acs.org

For example, DFT calculations can be used to design fluorene derivatives with specific HOMO/LUMO levels for efficient charge injection in electronic devices. nih.gov These computationally designed molecules can then be synthesized, and their properties can be measured experimentally. A good correlation between electrochemically determined and spectroscopically derived energy gap values confirms that the electrochemical onsets of irreversible processes can be reliably used to estimate HOMO and LUMO energy levels. scispace.com This synergistic cycle of prediction, synthesis, and characterization accelerates the discovery of new materials with optimized performance for applications ranging from OLEDs to solar cells. scispace.comrsc.org

Applications in Advanced Materials Science

Polymer Chemistry and High-Performance Materials

The diamino-functionalized fluorene (B118485) moiety serves as a critical component in the creation of polymers with exceptional thermal stability and specific optoelectronic functionalities.

The incorporation of the rigid fluorene backbone into polymer chains is a key strategy for enhancing thermal resistance. Aromatic polyimides derived from fluorene-containing diamines exhibit extremely high glass transition temperatures (Tg) and thermal stability. mdpi.comresearchgate.net For instance, a series of polyimides prepared through the polycondensation of a fluorene-containing dianhydride with various aromatic diamines displayed Tg values exceeding 420°C. mdpi.com Similarly, poly(ether imide)s synthesized from a novel aromatic diamine containing a spiro-diazafluorene structure showed decomposition temperatures for 10% weight loss at over 560°C in both nitrogen and air. researchgate.net These polymers not only possess remarkable thermal properties but also demonstrate good solubility in aprotic polar solvents and can be processed into transparent, flexible films. mdpi.comresearchgate.net The fluorene group's bulky and rigid nature restricts segmental motion within the polymer chains, leading to these high thermal thresholds. mdpi.com

Table 1: Properties of Fluorene-Based Thermo-Resistant Polymers

| Polymer Type | Monomers | Glass Transition Temp. (Tg) | Decomposition Temp. (10% loss) | Optical Transmittance | Source |

|---|---|---|---|---|---|

| Polyimide (FLPI) | FDAn-FDAADA, FDAn-ABTFMB, etc. | > 420°C | - | > 80.0% at 500 nm | mdpi.com |

| Poly(ether imide) | 2',7'-bis(4-aminophenoxy)-spiro(4,5-diazafluoren-9,9'-xanthene) + dianhydrides | 338–428°C | > 560°C | 67% - 83% (visible) | researchgate.net |

Derivatives of 9H-fluorene-2,7-diamine are fundamental precursors for synthesizing polymer semiconductors used in a variety of optoelectronic devices. ossila.com Polyfluorenes (PFOs) are a prominent class of conjugated polymers known for their efficient blue photoluminescence and electroluminescence, high charge-carrier mobility, and excellent processability. ossila.comsigmaaldrich.com These characteristics make them highly attractive for applications in polymer light-emitting diodes (PLEDs), organic light-emitting diodes (OLEDs), and polymer solar cells. ossila.comsigmaaldrich.com For example, Poly[9,9-bis-(2-ethylhexyl)-9H-fluorene-2,7-diyl] is a well-known light-emitting, conjugated polymer that exhibits blue photo- and electroluminescence and is used as a semiconducting layer in optoelectronic devices. sigmaaldrich.comsigmaaldrich.com The fluorene subunit can be copolymerized with other monomers to tune the emission color and electronic properties, as seen in the F8BT polymer, which is used in high-efficiency green OLEDs. ossila.com

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures. The precise geometry and functionality of the molecular building blocks, or linkers, are crucial for determining the final structure and properties of the COF. 9,9-disubstituted-9H-fluorene-2,7-diamine derivatives, such as 9,9-Dioctyl-9H-fluorene-2,7-diamine, are employed as 2D-Amine COF linkers. cd-bioparticles.net The defined length, rigidity, and C2 symmetry of the fluorene-diamine linker enable the construction of highly ordered porous networks with potential applications in gas storage, separation, and catalysis.

Organic Electronics and Optoelectronic Devices

The fluorene core is a privileged scaffold in the design of molecules for organic electronics, primarily due to its high photoluminescence quantum yield and excellent charge transport characteristics.

Fluorene-based compounds are extensively developed as hole-transporting materials (HTMs), which are essential for the efficient operation of OLEDs and PSCs. nih.govresearchgate.net In these devices, the HTM facilitates the extraction and transport of positive charge carriers (holes) from the active layer to the anode. nih.gov The introduction of a fluorene unit into the molecular structure of an HTM can lead to high carrier mobility. nih.gov For instance, an OLED device using a fluorene-based HTM achieved a maximum luminance of 21,412 cd/m² and a current efficiency of 4.78 cd/A. nih.gov

In the realm of perovskite solar cells, fluorene-terminated HTMs have enabled the fabrication of devices with power conversion efficiencies (PCE) as high as 23.2%. researchgate.net These materials often exhibit well-aligned energy levels with the perovskite active layer, which is crucial for efficient hole extraction and minimizing energy loss. nih.govmdpi.com Research has demonstrated that PSCs using fluorene-based polymer HTMs can achieve high PCEs and show excellent long-term stability, maintaining 91% of their initial performance after 1000 hours in ambient air. mdpi.com

Table 2: Performance of Optoelectronic Devices with Fluorene-Based HTMs

| Device Type | HTM Name | Key Performance Metric | Value | Source |

|---|---|---|---|---|

| OLED | 2M-DDF | Max. Luminance (Lmax) | 21,412 cd/m² | nih.gov |

| OLED | 2M-DDF | Max. Current Efficiency (CEmax) | 4.78 cd/A | nih.gov |

| Perovskite Solar Cell | PFTPA (polymer) | Power Conversion Efficiency (PCE) | 16.82% | mdpi.com |

| Perovskite Solar Cell | PFTPA (polymer) | Open-circuit Voltage (VOC) | 1.13 V | mdpi.com |

| Perovskite Solar Cell | sp-35 | Power Conversion Efficiency (PCE) | 21.59% | rsc.org |

| Perovskite Solar Cell | Fluorene-terminated HTM | Power Conversion Efficiency (PCE) | 23.2% | researchgate.net |

The fluorene scaffold provides a versatile platform for the molecular design of organic semiconductors with tailored properties. researchgate.net A common and effective strategy is the creation of donor-π-acceptor (D-π-A) type molecules, where the fluorene unit can act as the π-conjugated bridge or part of the donor segment. nih.govresearchgate.net By systematically modifying the donor and acceptor groups attached to the fluorene core, researchers can fine-tune the molecule's frontier orbital energy levels (HOMO and LUMO), which in turn controls the optical bandgap, absorption, and emission characteristics. nih.govescholarship.org

For example, attaching different electron-accepting groups to a central fluorene donor unit can induce a red-shift in the absorption and fluorescence spectra. researchgate.net This tunability is critical for developing materials for specific applications, such as narrow-bandgap organic semiconductors for near-infrared (NIR) photodetectors or blue light-emitting materials for OLED displays. researchgate.netescholarship.org Furthermore, modifying the conjugation pathway within the fluorene-based chromophore can significantly enhance nonlinear optical (NLO) properties, which are important for applications in optical switching and data storage. nih.gov

Integration into Photovoltaic Devices, Including Organic-Inorganic Solar Cells and Dye-Sensitized Solar Cells (DSSC)

The 9H-fluorene-2,7-diamine structure is integral to the synthesis of organic dyes and hole-transporting materials (HTMs) for photovoltaic applications. In Dye-Sensitized Solar Cells (DSSCs), materials derived from this compound act as sensitizers, which are responsible for absorbing light and injecting electrons into a semiconductor's conduction band. utep.edu New organic dyes incorporating a diarylaminofluorene unit as an electron donor and cyanoacrylic acid as an acceptor have been synthesized for use in nanocrystalline TiO₂-based DSSCs. nih.gov These dyes demonstrate broad visible light absorption and, when compared to parent dyes like those based on triphenylamine (B166846) or carbazole, they show absorptions at longer wavelengths and easier oxidation, which indicates a stronger electron-donating capability. nih.gov

The performance of these fluorene-based dyes in DSSCs has been systematically studied. For instance, dyes with a donor–π-bridge–acceptor (D–π-B–A) architecture, where the fluorene unit is part of the bridge, have achieved power conversion efficiencies (η) up to 4.73%. utep.edu One study reported that a dye containing a naphthylphenylamine segment on the fluorene core yielded superior device characteristics, which was attributed to a higher HOMO energy level that likely aids in dye regeneration and reduces electron recombination. nih.gov

In the realm of organic-inorganic hybrid perovskite solar cells (PSCs), fluorene derivatives have emerged as highly effective HTMs. Spiro[fluorene-9,9′-xanthene] (SFX) based derivatives, for example, are developed as cost-effective, high-performance alternatives to the more common Spiro-OMeTAD. nih.gov A new carbazole-based SFX derivative, SFXDAnCBZ, was used as an HTM to fabricate a PSC with a power conversion efficiency of 20.87%, a value comparable to the benchmark set by Spiro-OMeTAD. nih.gov The effectiveness of these materials is often linked to their energy levels, which can be tuned to ensure efficient hole extraction from the perovskite layer and transport to the electrode. nih.govmdpi.com Fluorination of the aniline (B41778) units on these spiro-fluorene structures has been shown to lower the HOMO levels, leading to better energy-level alignment with the perovskite layer. mdpi.com

Below is a table summarizing the performance of various solar cells incorporating fluorene-based materials.

| Device Type | Fluorene-Based Component | Role | Efficiency (η) | Reference |

| DSSC | Fluorene-9-ylidene dye (Compound 3) | Sensitizer | 4.73% | utep.edu |

| DSSC | Fluorene-9-ylidene dye (Compound 2) | Sensitizer | 4.09% | utep.edu |

| DSSC | 2,7-Diaminofluorene (B165470) dye with naphthylphenylamine | Sensitizer | ~2x parent dye | nih.gov |

| PSC | SFXDAnCBZ | HTM | 20.87% | nih.gov |

| PSC | p-SFX-oF | HTM | 15.21% | mdpi.com |

Fabrication of Luminescent and Electrochromic Materials

The inherent photophysical properties of the fluorene core make it a prime candidate for creating luminescent materials. Polyfluorenes, which are polymers containing fluorene units in their backbone, are a well-known class of light-emitting, conjugated polymers that exhibit blue photo- and electroluminescence. sigmaaldrich.com For example, Poly[9,9-bis-(2-ethylhexyl)-9H-fluorene-2,7-diyl] is a conductive liquid crystalline polymer used as a blue-light-emitting material in organic light-emitting diodes (OLEDs) and other optoelectronic devices. sigmaaldrich.com

Furthermore, spiro-configured fluorene dimers, such as those based on spiro[benzo[c]fluorene-7,9′-fluorene], have been designed as deep-blue fluorescent host materials. researchgate.net When doped with specific diamine derivatives, these materials can lead to OLEDs with high color purity and efficiency. For example, a device using 1,4-bis(spiro[benzo[c]fluorene-7,9′-fluorene]-5-yl)benzene as a host achieved an efficiency of 7.44 cd A⁻¹ and an external quantum efficiency of 5.60% at 7 V, with color coordinates of (0.146, 0.148) that represent a deep-blue emission. researchgate.net

Synthesis of Deep Blue-Emitting Organic Small Molecules

There is significant research interest in developing deep-blue emitting materials for next-generation high-definition displays that meet standards like Rec. 2020. rsc.org The fluorene framework is central to the synthesis of such molecules. By combining a fluorene-2,7-diyl unit with other moieties like dibenzothiophene-S,S-dioxide, researchers have created polymers that emit deep-blue light with peaks around 416 nm in solution and high photoluminescence quantum yields of over 50% in film form. rsc.org These modifications can also lower the material's LUMO energy level, which is advantageous for electron injection in electronic devices. rsc.org

Another strategy involves creating small molecules with a fluorene core for solution-processed blue fluorescent OLEDs. A notable example is 2,7-bis[(9-ethyl-9H-carbazol-3-yl)ethenyl]-9,9-bis(4-n-octyloxyphenyl)-9H-fluorene, which has good solubility and emits at 439 nm. nih.gov Devices using this molecule have achieved a maximum luminous efficiency of approximately 3 cd/A with CIE color coordinates of (0.15, 0.15), corresponding to a pure blue light. nih.gov More advanced designs for deep-blue emitters involve creating rigid molecular backbones to restrict vibrations, leading to narrower emission spectra and higher efficiency. rsc.org

The table below highlights examples of fluorene-based molecules and their emission characteristics.

| Molecule/Polymer Name | Structure Type | Emission Peak (nm) | Application |

| PF-4,6SOs | Poly[fluorene-2,7-diyl-co-dibenzothiophene-S,S-dioxide-4,6-diyl] | ~416 (solution), <437 (film) | Deep blue-emitting polymer |

| CB | 2,7-bis[(9-ethyl-9H-carbazol-3-yl)ethenyl]-9,9-bis(4-n-octyloxyphenyl)-9H-fluorene | 439 (solution) | Blue fluorescent OLEDs |

| BOC-PSi | B-heterotriangulene acceptor with phenazasiline donor | Deep-blue | High-efficiency OLEDs |

| PFO | Poly[9,9-bis-(2-ethylhexyl)-9H-fluorene-2,7-diyl] | 409 (in chloroform) | Blue photo- and electroluminescence |

Design and Fabrication of Chemosensors

The strong fluorescence of the fluorene moiety is a critical feature that enables its use in highly sensitive chemosensors.

Fluorene-Based Fluorescent Chemosensor Design Principles

The fundamental design of a fluorescent chemosensor involves covalently linking a fluorophore (the signaling unit) to a receptor (the binding unit) that selectively interacts with a target analyte. rsc.org In fluorene-based sensors, the fluorene core serves as the highly fluorescent signaling component. The design principles focus on modulating this fluorescence upon analyte binding.

A common strategy is the fluorophore-receptor model. For instance, a chemosensor for zinc ions (Zn²⁺) was designed by attaching a macrocycle receptor, known for its preferential binding to zinc, to a fluorene backbone. nih.gov The interaction with the metal ion alters the electronic properties of the system, leading to a change in the fluorescence signal. The design must ensure that the receptor has a high affinity and selectivity for the target analyte to avoid interference from other species. nih.gov

Another principle involves inhibiting or activating intramolecular charge transfer (ICT). In some fluorenone-based sensors designed for iodide detection, the binding of the iodide ion inhibits ICT, leading to a significant enhancement of fluorescence. acs.org This "turn-on" response is often preferred as it minimizes false-positive signals that can occur with "turn-off" (quenching) sensors. acs.org The geometry of the sensor molecule is also critical, as the formation of a specific-sized cavity can play a major role in determining which ion it binds to most effectively. nih.gov

Exploration of Fluorescence Quenching Mechanisms in Sensing Platforms

Fluorescence quenching, where the emission intensity of the fluorophore is decreased upon binding to an analyte, is a common mechanism in chemosensors. mdpi.com Several quenching pathways are relevant to fluorene-based platforms.

One of the most prominent mechanisms is Photoinduced Electron Transfer (PET) . In this process, the analyte can either donate an electron to the excited fluorophore or accept an electron from it, leading to a non-radiative decay back to the ground state. researchgate.netresearchgate.net For example, the fluorescence of a dye can be quenched when it is in proximity to a guanine (B1146940) nucleotide base, which is easily oxidized and acts as an electron donor. researchgate.net

Another mechanism is Ligand-to-Metal Charge Transfer (LMCT) . This has been observed in a fluorene-based sensor for detecting copper (Cu²⁺) and iron (Fe³⁺) ions. Upon complexation with the metal ions, an electron is transferred from the sensor's ligand framework to the metal center, resulting in fluorescence quenching. The detection limits for Cu²⁺ and Fe³⁺ through this mechanism were reported to be as low as 25.07 nM and 37.80 nM, respectively.

The heavy atom effect is another source of quenching. This is particularly relevant for sensors designed to detect ions like iodide (I⁻). The presence of the heavy iodide atom facilitates intersystem crossing from the excited singlet state to the triplet state, which deactivates non-radiatively, thus quenching the fluorescence. acs.org

Structure Property Relationships and Molecular Design Principles

Influence of Substituent Effects on Electronic and Optical Properties

The electronic and optical properties of materials derived from 9H-fluorene-2,7-diamine are profoundly influenced by the nature of the substituents attached to the fluorene (B118485) core. These modifications can alter the electron distribution within the molecule, thereby affecting its absorption and emission of light, as well as its ability to transport electrical charges.

Impact on Absorption and Emission Characteristics

For instance, in a series of organic dyes based on a 2,7-diaminofluorene (B165470) donor unit, the introduction of different auxiliary donors and a cyanoacrylic acid acceptor leads to distinct photophysical behaviors. These dyes exhibit broad absorption in the visible range, from approximately 250 to 550 nm, which is a combination of π-π* and charge-transfer transitions. bsu.byresearchgate.netnih.gov The position of the longest wavelength absorption band, which is critical for applications such as dye-sensitized solar cells, is sensitive to the specific auxiliary donor used.

A study by Thomas and coworkers investigated a series of such dyes, where the 2,7-diaminofluorene core was functionalized with different aromatic amine auxiliary donors. The absorption and emission maxima of these dyes in dichloromethane (B109758) are summarized in the table below.

Table 1: Photophysical Data for 2,7-Diaminofluorene-Based Dyes in Dichloromethane

| Compound Name | Auxiliary Donor | Absorption Maxima (λabs, nm) | Emission Maxima (λem, nm) |

| Dye 1 | Diphenylamine | 315, 435 | 530 |

| Dye 2 | N-phenyl-1-naphthylamine | 325, 445 | 540 |

| Dye 3 | N-(4-methoxyphenyl)phenylamine | 318, 440 | 535 |

Data sourced from Thomas et al., J. Org. Chem. 2011, 76, 15, 6044–6054. bsu.byresearchgate.netnih.gov

The data clearly shows that modifying the auxiliary donor group leads to shifts in both the absorption and emission wavelengths, demonstrating the tunability of the optical properties through synthetic design.

Modulation of Charge Mobility and Photoluminescence Quantum Yields

The photoluminescence quantum yield (PLQY), which measures the efficiency of light emission after absorption, is another key property that is highly dependent on the molecular structure. The introduction of heavy atoms or specific functional groups can significantly alter the PLQY. For instance, the presence of carbonyl groups in poly(2,7-fluorene) derivatives has been shown to strongly quench fluorescence, leading to a reduction in the quantum yield. 20.210.105 Conversely, careful molecular design can lead to high PLQYs, with some polyfluorene derivatives exhibiting values as high as 0.87 in solution. 20.210.105

Correlation Between Molecular Architecture and Performance in Functional Devices

The performance of functional devices, such as organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs), is directly linked to the molecular architecture of the active materials. The strategic use of 9H-fluorene-2,7-diamine as a building block allows for the creation of materials with optimized properties for these applications.

In the context of DSSCs, the efficiency of the device is dependent on the light-harvesting ability of the dye, the efficiency of electron injection into the semiconductor, and the rate of dye regeneration. The 2,7-diaminofluorene-based dyes mentioned earlier have been successfully employed as sensitizers in DSSCs. The device performance is correlated with the molecular structure of the dye. For instance, the dye incorporating the N-phenyl-1-naphthylamine auxiliary donor exhibited a higher power conversion efficiency compared to the others in the series. bsu.byresearchgate.netnih.gov This was attributed to its higher HOMO energy level, which facilitates dye regeneration and suppresses undesirable back-reaction of electrons. bsu.byresearchgate.netnih.gov

Table 2: Performance of Dye-Sensitized Solar Cells Using 2,7-Diaminofluorene-Based Dyes

| Dye | Short-Circuit Current (Jsc, mA/cm²) | Open-Circuit Voltage (Voc, V) | Fill Factor (FF) | Power Conversion Efficiency (η, %) |

| Dye 1 | 5.8 | 0.64 | 0.68 | 2.52 |

| Dye 2 | 6.5 | 0.65 | 0.69 | 2.92 |

| Dye 3 | 6.1 | 0.63 | 0.67 | 2.58 |

Data sourced from Thomas et al., J. Org. Chem. 2011, 76, 15, 6044–6054. bsu.byresearchgate.netnih.gov

Strategies for Tailored Material Properties through Rational Design

The development of new functional materials based on 9H-fluorene-2,7-diamine relies on rational design strategies to achieve specific properties. These strategies involve the careful selection and placement of substituents to control the electronic and photophysical characteristics of the final material.

One key strategy is the use of a donor-π-acceptor (D-π-A) architecture. In this design, the 2,7-diaminofluorene unit can act as the electron donor, connected via a π-conjugated bridge to an electron-accepting moiety. This design facilitates intramolecular charge transfer upon photoexcitation, which is beneficial for applications in solar cells and nonlinear optics. The properties of these D-π-A systems can be fine-tuned by modifying the strength of the donor and acceptor units, as well as the nature of the π-bridge.

Another important strategy involves the copolymerization of 2,7-diaminofluorene with other monomers to create polymers with desired properties. By carefully selecting the comonomer, it is possible to tune the bandgap, solubility, and charge transport properties of the resulting polymer. For example, copolymerizing fluorene units with electron-deficient monomers is a common approach to lower the LUMO level and improve electron injection in OLEDs. mdpi.com

Furthermore, the introduction of bulky substituents at the C-9 position of the fluorene core is a widely used strategy to improve the solubility and processability of fluorene-based polymers, as well as to prevent aggregation-induced quenching of fluorescence. This allows for the fabrication of high-quality thin films, which is essential for device performance. The development of light-emitting copolymers with precisely tunable mechanical properties has been achieved by incorporating diarylfluorene-based rigid segments with soft segments, highlighting the importance of balancing mechanical and optoelectronic properties in materials design. rsc.org

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Strategies for Enhanced Functionalization

The future of materials based on 9H-fluorene-2,7-diamine hinges on the development of more sophisticated and efficient synthetic methodologies. The classic preparation involves the nitration of fluorene (B118485) to 2,7-dinitrofluorene (B108060), followed by reduction using reagents like tin and hydrochloric acid to yield 2,7-diaminofluorene (B165470). nih.govdrugfuture.com However, current research is moving beyond this foundational synthesis to explore more complex functionalization.

Future work will likely focus on:

Advanced Coupling Reactions: Strategies like the Suzuki coupling reaction are being employed to synthesize 2,7-diaryl substituted fluorenes, allowing for the introduction of a wide variety of functional groups. researchgate.net This enables fine-tuning of the electronic and photophysical properties of the final material.

Multicomponent Reactions (MCRs): The use of isocyanide-based multicomponent reactions (IMCRs) presents a powerful tool for creating diverse and complex fluorene derivatives from simple starting materials in a single step. rug.nl This approach accelerates the discovery of new structures with unique functionalities.

Direct C-H Functionalization: Modern synthetic methods, such as acceptorless dehydrogenation, are being explored for the direct functionalization of the fluorene core. researchgate.net These methods are more atom-economical and can provide access to novel substitution patterns that are difficult to achieve through traditional means.

Bio-inspired Modifications: Researchers are creating novel analogs by coupling the 2,7-diaminofluorene scaffold with biologically relevant molecules like amino acids (e.g., S-prolinamide) and their isosteres. nih.govmdpi.comnih.gov This strategy has been particularly effective in developing potent antiviral agents, demonstrating the platform's utility in medicinal chemistry. mdpi.comresearchgate.net

Development of Advanced Materials with Unique Architectures and Multi-Functionality

The rigid and planar nature of the fluorene ring system makes it an ideal building block for a variety of advanced materials. researchgate.net The ability to substitute at the C9 position and functionalize the aromatic rings allows for the creation of materials with unique architectures and multiple functions. researchgate.net

Key areas of development include:

Conjugated Polymers: 9H-Fluorene-2,7-diamine and its derivatives are crucial monomers for synthesizing conjugated polymers like polyfluorenes (PFOs). ossila.comsigmaaldrich.comsigmaaldrich.com By incorporating different side chains at the C9 position (e.g., dioctyl or bis-ethylhexyl groups), researchers can improve solubility and processability while maintaining high charge-carrier mobility and efficient electroluminescence. ossila.comsigmaaldrich.com These polymers are central to the performance of organic light-emitting diodes (OLEDs).

Dendrimers and Star-Shaped Molecules: The fluorene unit can serve as a core for building star-shaped molecules and dendrimers. researchgate.net This architectural control allows for the creation of materials with high two-photon absorption cross-sections, which are valuable for applications in nonlinear optics and bio-imaging.

Hole-Transporting Materials (HTMs): Fluorene-based enamines, synthesized through simple condensation reactions, have emerged as low-cost and highly stable HTMs for perovskite solar cells. rsc.org These materials exhibit high hole mobility and can produce devices with power conversion efficiencies comparable to those using expensive, state-of-the-art materials like spiro-OMeTAD. rsc.org

Fluorescent Sensors: By attaching specific functional groups to the fluorene backbone, scientists have developed materials that act as highly sensitive and selective fluorescent sensors for detecting nitro compounds, metal cations, and amino acids. researchgate.net

Integration into Next-Generation Organic Electronic Devices and Sensing Platforms

The tunable electronic properties and high fluorescence quantum yields of fluorene derivatives make them prime candidates for a wide array of next-generation technologies.

Organic Electronics: Polyfluorene-based materials are being integrated into a range of organic electronic devices. Their applications include acting as the light-emitting layer in OLEDs and polymer light-emitting diodes (PLEDs), the active channel in organic field-effect transistors (OFETs), and as electron-extraction layers in organic photovoltaic (OPV) devices. ossila.comrsc.org The precursor 2,2'-(9,9-dioctyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is fundamental to synthesizing many of these high-performance polymers. ossila.com

Sensing Platforms: The inherent fluorescence of the fluorene core is highly sensitive to its chemical environment. This has led to the use of 9H-fluorene-2,7-diamine itself for the detection of various anions and cations. drugfuture.com More complex derivatives are being designed as specific chemosensors, where binding to a target analyte (like a metal ion or explosive vapor) causes a measurable change in the fluorescence signal. researchgate.net

Biological Imaging and Therapeutics: By attaching water-solubilizing groups, fluorene-based polymers can be adapted for use in aqueous environments, opening the door to applications in biological sensing and cell imaging. researchgate.net Furthermore, functionalized 2,7-diaminofluorene scaffolds have shown significant promise as potent inhibitors of viruses like Hepatitis C, highlighting their potential as a basis for new therapeutic agents. mdpi.comnih.gov

Advancement of Synergistic Experimental and Computational Research Paradigms

The design of new fluorene-based materials is increasingly driven by a powerful synergy between experimental synthesis and computational modeling. This integrated approach accelerates the discovery process and provides deeper insights into structure-property relationships.

Predictive Modeling: Computational methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are used to predict the structural and electronic properties of new fluorene derivatives before they are synthesized. mdpi.com This includes calculating HOMO/LUMO energy levels, absorption spectra, and charge transfer characteristics, which are crucial for predicting a material's performance in a solar cell or OLED. mdpi.com

Structure-Property Correlation: Experimental data from techniques like single-crystal X-ray diffraction is combined with computational tools such as Hirshfeld surface analysis to understand the complex intermolecular interactions that govern material packing and performance. mdpi.com

Rational Design: The insights gained from computational studies guide the rational design of new molecules. For example, modeling can predict how different functional groups will impact the planarity of the fluorene core or the efficiency of electron injection into a semiconductor, allowing chemists to focus their synthetic efforts on the most promising candidates. mdpi.com This combined experimental and theoretical approach was successfully used to optimize flavylium (B80283) dyes for dye-sensitized solar cells, demonstrating that quinoidal base forms should perform better than flavylium cations, a finding later confirmed by experimental device fabrication. mdpi.com

Compound Information

| Compound Name |

| 9H-Fluorene-2,7-diamine dihydrochloride (B599025) |

| 9H-Fluorene-2,7-diamine |

| 2,7-Dinitrofluorene |

| 2,2'-(9,9-dioctyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) |

| F8BT |

| Flavylium |

| Poly[9,9-bis-(2-ethylhexyl)-9H-fluorene-2,7-diyl] (PFO) |

| Spiro-OMeTAD |

| N-Boc-L-proline |

Chemical Data Tables

Physicochemical Properties of 9H-Fluorene-2,7-diamine and its Dihydrochloride Salt

| Property | 9H-Fluorene-2,7-diamine | 9H-Fluorene-2,7-diamine dihydrochloride |

|---|---|---|

| CAS Number | 525-64-4 drugfuture.com | 13548-69-1 cymitquimica.com |

| Molecular Formula | C13H12N2drugfuture.com | C13H14Cl2N2cymitquimica.com |

| Molecular Weight | 196.25 g/mol drugfuture.com | 269.17 g/mol cymitquimica.com |

| Percent Composition | C: 79.56%, H: 6.16%, N: 14.27% drugfuture.com | C: 67.10%, H: 5.63%, N: 12.04%, Cl: 15.23% drugfuture.com |

Q & A

Q. What are the established synthetic routes for 9H-Fluorene-2,7-diamine dihydrochloride?

The synthesis of dihydrochloride salts of aromatic diamines typically involves condensation reactions under controlled conditions. For example, analogous compounds like 1,3-dimethyl lumazine-6,7-diamine derivatives are synthesized by reacting aminomonohydrochloride precursors with methylcyanoformimidate in dimethylformamide (DMF) at elevated temperatures (>100°C). The resulting diamine intermediates are then treated with hydrochloric acid to form the dihydrochloride salt. Key steps include:

- Reagent selection : Use of DMF as a polar aprotic solvent to facilitate nucleophilic substitution.

- Purification : Recrystallization from DMSO or ethanol to achieve high purity (>95%).

- Salt formation : Acidification with HCl gas or concentrated HCl to stabilize the amine groups .

Q. How can researchers confirm the structural integrity and purity of 9H-Fluorene-2,7-diamine dihydrochloride?

Structural validation requires a combination of analytical techniques:

- ¹H NMR spectroscopy : Compare experimental chemical shifts (e.g., aromatic protons at δ 7.2–8.5 ppm in D6-DMSO) with predicted values from computational models.

- Elemental analysis : Verify C, H, and N content within ±0.3% of theoretical values.

- X-ray crystallography : Resolve the crystal structure using programs like SHELXL for small-molecule refinement, which provides bond lengths and angles to confirm stereochemistry .

Q. What safety protocols are critical when handling 9H-Fluorene-2,7-diamine dihydrochloride?

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of fine particles.

- First aid : For accidental exposure, rinse skin with soap/water and eyes with saline for 15 minutes. Seek medical evaluation if irritation persists .

Advanced Research Questions

Q. How should researchers address discrepancies between theoretical and experimental spectroscopic data (e.g., ¹H NMR chemical shifts)?

Discrepancies often arise from solvent effects, tautomerism, or proton exchange. Mitigation strategies include:

- Solvent standardization : Use deuterated DMSO or D2O to minimize solvent-induced shifts.

- Dynamic NMR studies : Perform variable-temperature experiments to identify tautomeric equilibria.

- DFT calculations : Optimize molecular geometries using Gaussian or ORCA software to simulate NMR spectra under experimental conditions .

Q. What computational strategies are recommended for modeling the electronic properties of 9H-Fluorene-2,7-diamine dihydrochloride in supramolecular assemblies?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge-transfer interactions.

- Molecular docking : Use AutoDock Vina to simulate binding affinities with biological targets (e.g., LSD1 inhibitors).

- Crystallographic data integration : Refine lattice parameters using SHELXL to correlate crystal packing with electronic delocalization .

Q. What experimental approaches are suitable for investigating the interaction of 9H-Fluorene-2,7-diamine dihydrochloride with biological macromolecules?

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to proteins like LSD1 or histones.

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions.

- Cryo-EM : Resolve high-resolution structures of compound-macromolecule complexes in aqueous buffers .

Q. What is the significance of the dihydrochloride salt form in the physicochemical properties of this compound?

The dihydrochloride form enhances:

Q. How can researchers resolve contradictions in toxicity data between in vitro and in vivo models?

- Dose-response normalization : Adjust concentrations based on plasma protein binding and metabolic clearance rates.

- Toxicogenomics : Use RNA-seq to identify differentially expressed genes in exposed tissues.

- Cross-species validation : Compare LD50 values (e.g., murine subcutaneous LD50: ~930 mg/kg) with human hepatocyte viability assays .

Q. What methodologies are recommended for analyzing the compound’s role in epigenetic modulation (e.g., LSD1 inhibition)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.